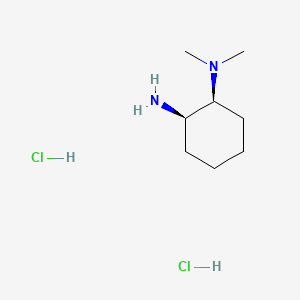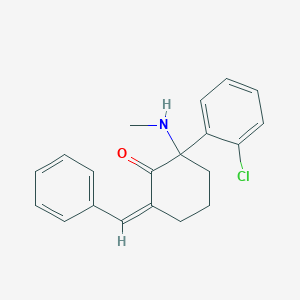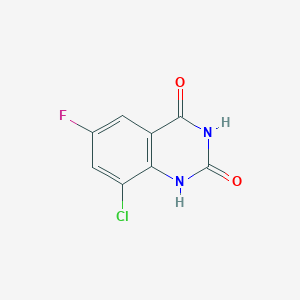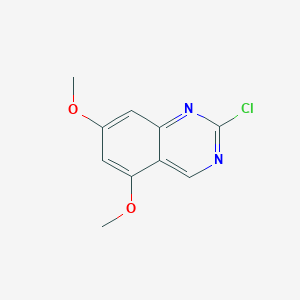
N-Methyl-3-oxocyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-oxocyclohexane-1-carboxamide is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclohexane, featuring a carboxamide group and a ketone group on the cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-3-oxocyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). The resulting product undergoes bromination and epoxidation reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate (Mn(OAc)3) in acetic acid (AcOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in suitable solvents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Hydroxymethyl and amide derivatives.
Substitution: Halogenated and other substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-oxocyclohexane-1-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism by which N-Methyl-3-oxocyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in glycosidase inhibition, the compound mimics the substrate or transition state, thereby blocking the enzyme’s active site and preventing the hydrolysis of glycosidic bonds . This inhibition can affect various biochemical pathways, including those related to metabolic disorders and infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-2-oxocyclohexane-1-carboxamide: Similar structure but with a phenyl group instead of a methyl group.
N-Methyl-2-oxocyclohexane-1-carboxamide: Lacks the ketone group on the cyclohexane ring.
N-Methyl-3-oxocyclopentane-1-carboxamide: Features a five-membered ring instead of a six-membered ring.
Uniqueness
N-Methyl-3-oxocyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
N-methyl-3-oxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h6H,2-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
STVYFESJZVKQQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


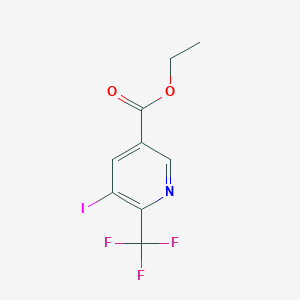
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
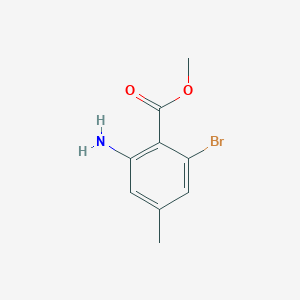
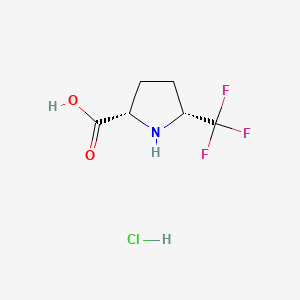
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
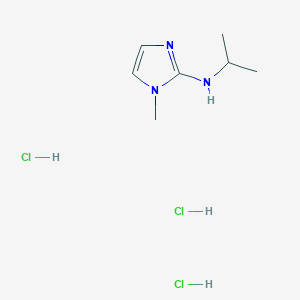

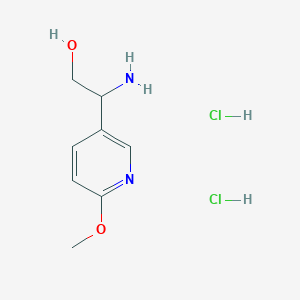
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
